molecular formula C6H12ClNO2S B13326391 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide

1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide

Cat. No.: B13326391
M. Wt: 197.68 g/mol
InChI Key: JXVIATISVFCEMG-UHFFFAOYSA-N
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Description

1-Chloro-N-cyclopropyl-N-ethylmethanesulfonamide is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropyl group, and an ethyl group attached to a methanesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with ethyl chloroformate to form N-cyclopropyl-N-ethylcarbamate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-Chloro-N-cyclopropyl-N-ethylmethanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-N-cyclopropyl-N-ethylmethanesulfonamide is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Chloro-N-cyclopropyl-N-ethylmethanesulfonamide can be compared with other sulfonamide derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide

InChI

InChI=1S/C6H12ClNO2S/c1-2-8(6-3-4-6)11(9,10)5-7/h6H,2-5H2,1H3

InChI Key

JXVIATISVFCEMG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC1)S(=O)(=O)CCl

Origin of Product

United States

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